molecular formula C26H43NO6 B191346 Glycocholic acid CAS No. 475-31-0

Glycocholic acid

Cat. No.: B191346
CAS No.: 475-31-0
M. Wt: 465.6 g/mol
InChI Key: RFDAIACWWDREDC-DPTHIFDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Glycocholic acid, the glycine conjugate of cholic acid, primarily targets the Gastrotropin . Gastrotropin plays a crucial role in the absorption and digestion of fats .

Mode of Action

This compound acts as a detergent to solubilize fats for absorption . It interacts with its target, Gastrotropin, facilitating the emulsification of fats, which is a critical step in the digestion and absorption of dietary fats .

Biochemical Pathways

This compound is involved in various cellular signaling pathways, including protein kinase cascades, cyclic AMP (cAMP) synthesis, and calcium mobilization . It also acts as a ligand for several nuclear hormone receptors, including the farnesoid X-receptor (FXR) . These biomolecules may increase the drug bioavailability also at submicellar levels by increasing the solubility and dissolution rate of non-polar drugs or through the partition into the membrane and increase of membrane fluidity and permeability .

Pharmacokinetics

It is known that this compound is absorbed after it has solubilized fats . Furthermore, food intake can increase the elimination of intravenously administered this compound, likely due to food-stimulated hepatic uptake and biliary excretion .

Result of Action

The primary result of this compound’s action is the solubilization of fats for absorption . By acting as a detergent, it emulsifies fats, facilitating their digestion and absorption. This is crucial for the proper digestion of dietary fats and the absorption of fat-soluble vitamins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the elimination of this compound, likely due to food-stimulated hepatic uptake and biliary excretion . This suggests that the timing of food intake could potentially influence the efficacy of this compound in its role in fat digestion and absorption .

Safety and Hazards

Glycocholic acid may cause skin irritation and may be harmful if absorbed through the skin . It may cause eye irritation and may be harmful if inhaled . It may be irritating to mucous membranes and the upper respiratory tract, and may be harmful if swallowed .

Future Directions

Glycocholic acid has been identified as an endogenous biomarker for hepatocellular carcinoma (HCC) . It opens up a new possibility in early diagnosis of HCC . It has also been found to be positively correlated with glucose and insulin serum levels, HOMA index, low-density lipoprotein cholesterol, tumor necrosis factor alpha, interleukin (IL)-2, and IL-8 levels, but negatively associated with high-density lipoprotein cholesterol, ApoA1, and others .

Biochemical Analysis

Biochemical Properties

Glycocholic acid is a secondary bile acid produced by the action of enzymes existing in the microbial flora of the colonic environment . It interacts with various biomolecules, including enzymes and proteins, to facilitate the digestion and absorption of dietary fats . The nature of these interactions primarily involves the emulsification of fats, which breaks down large fat globules into smaller ones, increasing the surface area for lipase action .

Cellular Effects

This compound has been found to influence cellular functions. For instance, it has been associated with mitochondrial bioenergetics. In a study, this compound positively correlated with peripheral blood mononuclear cells (PBMC) and Neuro-2a (N2a) bioenergetics, suggesting that it may contribute to the stimulatory bioenergetics effects related to cognitive status .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a detergent, where it solubilizes fats for absorption . It binds to dietary fats in the small intestine, forming micelles that can be readily absorbed by intestinal cells . This process does not involve enzyme inhibition or activation but is crucial for the digestion and absorption of dietary fats .

Metabolic Pathways

This compound is involved in the bile acid metabolic pathway . It is produced in the liver and then secreted into the small intestine, where it aids in the digestion and absorption of dietary fats . After fulfilling its role, it is reabsorbed in the ileum and returned to the liver to be reused, completing the enterohepatic circulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the enterohepatic circulation . After being produced in the liver, it is secreted into the small intestine, where it performs its function. It is then reabsorbed and returned to the liver .

Subcellular Localization

The subcellular localization of this compound is primarily in the liver cells where it is synthesized, and in the small intestine where it is secreted to aid in fat digestion

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycocholate can be synthesized through the conjugation of cholic acid with glycine. The reaction typically involves the activation of the carboxyl group of cholic acid, followed by its reaction with glycine under controlled conditions to form glycocholate .

Industrial Production Methods: In industrial settings, glycocholate is often produced by extracting cholic acid from bovine bile, followed by its conjugation with glycine. The process involves several purification steps to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Glycocholate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various bile acid derivatives with modified functional groups, which can have different biological activities and properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Glycocholic acid involves the condensation of cholic acid and glycine in the presence of a catalyst. The reaction is carried out in several steps to obtain the final product.", "Starting Materials": [ "Cholic acid", "Glycine", "Catalyst" ], "Reaction": [ "Step 1: Activation of cholic acid with a strong base such as sodium hydroxide or potassium hydroxide", "Step 2: Condensation of activated cholic acid with glycine in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCC)", "Step 3: Removal of the protecting group from the intermediate compound to obtain Glycocholic acid" ] }

CAS No.

475-31-0

Molecular Formula

C26H43NO6

Molecular Weight

465.6 g/mol

IUPAC Name

2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid

InChI

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+/m0/s1

InChI Key

RFDAIACWWDREDC-DPTHIFDSSA-N

Isomeric SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C

SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

melting_point

170 °C

475-31-0

physical_description

Dihydrate: Solid;  [Sigma-Aldrich MSDS]

solubility

0.0033 mg/mL

Synonyms

Cholylglycine
Glycine Cholate
Glycocholate
Glycocholate Sodium
Glycocholic Acid
Glycocholic Acid, Sodium Salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycocholic acid
Reactant of Route 2
Reactant of Route 2
Glycocholic acid
Reactant of Route 3
Reactant of Route 3
Glycocholic acid
Reactant of Route 4
Reactant of Route 4
Glycocholic acid
Reactant of Route 5
Glycocholic acid
Reactant of Route 6
Glycocholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.